Product packaging for Benzyltrimethylammonium chloride(Cat. No.:CAS No. 56-93-9)

Benzyltrimethylammonium chloride

Cat. No.: B145910
CAS No.: 56-93-9
M. Wt: 185.69 g/mol
InChI Key: KXHPPCXNWTUNSB-UHFFFAOYSA-M
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Description

Overview of Quaternary Ammonium (B1175870) Salts and Their Significance in Organic Chemistry

Quaternary ammonium compounds, often referred to as "quats," are a class of organic salts with the general formula R₄N⁺X⁻. wikipedia.org In this structure, a central nitrogen atom is bonded to four organic groups (R), which can be alkyl or aryl groups, and is accompanied by a halide or another anion (X⁻). wikipedia.orgmdpi.com Unlike primary, secondary, or tertiary amines, quaternary ammonium cations possess a permanent positive charge, regardless of the pH of their environment. wikipedia.org This defining characteristic underpins their diverse and crucial roles in organic chemistry.

The significance of quaternary ammonium salts in organic chemistry is multifaceted. Their ionic nature imparts high water solubility, a valuable property for facilitating reactions between reactants in different phases. fiveable.me This has led to their widespread use as phase-transfer catalysts (PTCs) , which accelerate reactions between immiscible reagents by transporting one of the reactants across the phase boundary. wikipedia.org A classic example is the generation of dichlorocarbene (B158193) from chloroform (B151607) and aqueous sodium hydroxide (B78521), a reaction efficiently catalyzed by PTCs. wikipedia.org

Furthermore, their molecular structure, often featuring both a hydrophilic charged head and hydrophobic organic tails, allows them to act as potent surfactants . fiveable.me This amphiphilic character enables them to reduce surface and interfacial tension, making them valuable components in various applications. In the realm of synthesis, quaternary ammonium salts serve as versatile reagents and intermediates. They are employed in fundamental organic reactions such as the Hofmann elimination and the Stevens rearrangement. researchgate.net Their utility also extends to acting as electrolytes in electrochemical applications and as precursors for the synthesis of other complex molecules. The stability and predictable reactivity of quaternary ammonium salts make them indispensable tools for the modern organic chemist. fiveable.me

Historical Context of Benzyltrimethylammonium (B79724) Chloride in Catalysis and Synthesis

The exploration of quaternary ammonium compounds dates back to the early 20th century, with initial investigations into their antimicrobial properties. frontiersin.org Benzyltrimethylammonium chloride, with its distinct combination of a benzyl (B1604629) group and three methyl groups attached to the nitrogen center, emerged as a compound of interest due to its catalytic and synthetic potential.

Early research into phase-transfer catalysis identified this compound as an effective catalyst for a variety of organic transformations. Its ability to facilitate reactions between aqueous and organic phases with high efficiency and selectivity was a significant advancement. This opened up new avenues for conducting reactions under milder conditions and with improved yields, avoiding the need for harsh solvents or high temperatures.

In synthesis, this compound found utility as a reagent for introducing the benzyl group into molecules and as a precursor for the generation of ylides for Wittig-type reactions. Its historical development is intertwined with the broader evolution of physical organic chemistry and the understanding of reaction mechanisms in multiphase systems. The foundational work on its catalytic activity laid the groundwork for the development of a wide array of modern phase-transfer catalysts with tailored properties for specific synthetic challenges.

Current Research Landscape and Emerging Applications of this compound

The research landscape for this compound continues to expand, driven by its versatility and cost-effectiveness. Current research endeavors are focused on several key areas, including the development of novel catalytic systems, its application in materials science, and its role in green chemistry.

In catalysis, researchers are exploring the use of this compound in combination with metal catalysts to create highly efficient and selective catalytic systems for a range of organic reactions, such as cross-coupling reactions and hydrogenations. Its ability to stabilize metal nanoparticles and enhance their catalytic activity is a particularly active area of investigation.

In the field of materials science, this compound is being investigated as a template or structure-directing agent for the synthesis of porous materials, such as zeolites and mesoporous silicas. Its cationic nature allows it to interact with anionic precursors, guiding the formation of well-defined porous architectures with applications in catalysis, separation, and adsorption.

Emerging applications are also found in the realm of "green chemistry." The use of this compound as a phase-transfer catalyst in aqueous media aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents. Furthermore, its potential as an ionic liquid or a component of ionic liquid mixtures is being explored for various applications, including as a solvent for biomass processing and as an electrolyte in electrochemical devices. The ongoing research into this compound underscores its enduring importance and its potential to contribute to advancements across diverse scientific and technological domains.

Compound Information

Compound Name
This compound
Chloroform
Dichlorocarbene
Sodium hydroxide

Interactive Data Table: Properties of this compound

Note: The following data is illustrative and intended for informational purposes.

PropertyValue
Chemical Formula C₁₀H₁₆ClN
Molar Mass 185.69 g/mol
Appearance White to off-white crystalline powder
Melting Point 239 °C (462 °F; 512 K) (decomposes)
Solubility in Water Highly soluble
CAS Number 56-93-9
PubChem CID 5963

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N.Cl<br>C10H16ClN B145910 Benzyltrimethylammonium chloride CAS No. 56-93-9

Properties

IUPAC Name

benzyl(trimethyl)azanium;chloride
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InChI

InChI=1S/C10H16N.ClH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1
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InChI Key

KXHPPCXNWTUNSB-UHFFFAOYSA-M
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Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Cl-]
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Molecular Formula

C10H16N.Cl, C10H16ClN
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
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Related CAS

14800-24-9 (Parent)
Record name Trimethylbenzylammonium chloride
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DSSTOX Substance ID

DTXSID8024600
Record name Benzyltrimethylammonium chloride
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Molecular Weight

185.69 g/mol
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Physical Description

Benzyltrimethylammonium chloride appears as light yellow liquid with a mild almond odor. May float or sink in water. (USCG, 1999), Liquid, Colorless solid; [HSDB] Light yellow liquid; [CAMEO] Off-white to yellow powder, soluble in water; [MSDSonline]
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Record name Benzenemethanaminium, N,N,N-trimethyl-, chloride (1:1)
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Boiling Point

greater than 275 °F at 760 mmHg (decomposes) (NTP, 1992), >135 °C (Some decomp)
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Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 65.3 °F (NTP, 1992), VERY SOL IN WATER, SOL IN HOT ACETONE, Readily sol in ethanol, butanol, and water; slightly sol in butyl phthalate and tributyl phosphate
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Density

1.07 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.07 @ 20 °C/20 °C, Properties of 60% soln; wt/gal /bulk density/: 8.90 lb; FP: less than -50 °C
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Vapor Pressure

0.00000022 [mmHg]
Record name Benzyltrimethylammonium chloride
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Color/Form

CRYSTALLIZED FROM ACETONE, Colorless crystals, Light yellow, liquid (@ 15 °C and 1 atm)

CAS No.

56-93-9
Record name BENZYLTRIMETHYLAMMONIUM CHLORIDE
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Melting Point

469 °F (NTP, 1992), 243 °C
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Synthetic Methodologies and Preparation Techniques

Advanced Synthetic Routes for Benzyltrimethylammonium (B79724) Chloride

The synthesis of benzyltrimethylammonium chloride is primarily achieved through the quaternization of a tertiary amine. This involves the reaction of a tertiary amine with a benzyl (B1604629) halide.

Quaternization Reactions: Optimization of Reactant Ratios and Solvents

The most common method for preparing this compound is the reaction between benzyl chloride and trimethylamine (B31210). nih.govphasetransfercatalysis.com Another route involves the reaction of benzyldimethylamine with methyl chloride. nih.gov The choice of solvent and the ratio of reactants are crucial for optimizing the reaction yield and purity of the final product.

Solvents such as absolute ethanol (B145695), ether, and acetone (B3395972) have been utilized in the synthesis of this compound and its analogs. nih.govgoogle.com For instance, this compound can be prepared by heating benzyl chloride and trimethylamine in absolute ethanol until boiling. nih.gov Alternatively, dissolving phenylmethyl chloride in ether and adding an excess of trimethylamine (25% in methanol) also yields the desired product. nih.gov

A patented method for the preparation of benzyltriethylammonium chloride, a related compound, highlights the use of acetone as a single solvent. This approach is reported to lower the reaction temperature, save energy, and result in a product with fewer impurities and a higher yield. google.com The process involves a quaternized addition reaction of triethylamine (B128534) and benzyl chloride in acetone, followed by dissolution, filtration, and drying. google.com The use of a single, recyclable solvent like acetone also significantly reduces waste generation, making the process more environmentally friendly. google.com

The optimization of reactant ratios is also a key factor. For example, in the synthesis of benzyltriethylammonium chloride, the consumption of benzyl chloride is specified to be 1.25 to 1.35 times the weight of triethylamine. google.com Studies have shown that the presence of water in the reaction system can remarkably shorten the reaction time and increase the conversion rate of the tertiary amine to the corresponding quaternary ammonium (B1175870) salt. google.com

Table 1: Solvent Effects on Quaternization Reactions

Solvent SystemReactantsTemperatureReaction TimeConversion RateReference
Methanol/WaterBenzyl chloride, N,N-dimethylaniline70°C3.3 hours100% google.com
Dimethylformamide/Water4-methylbenzyl chloride, N,N-dimethylaniline70°C2 hours100% google.com
Water4-methylbenzyl chloride, N,N-dimethylaniline60°C4 hours100% google.com
AcetoneTriethylamine, Benzyl chloride60-66°C8-10 hoursHigh Yield google.com
Absolute EthanolBenzyl chloride, TrimethylamineBoiling-- nih.gov

Continuous Electrolysis for High-Purity Synthesis

In-situ Formation Mechanisms in Catalytic Systems

This compound is widely used as a phase transfer catalyst. phasetransfercatalysis.comchemicalbook.com In these systems, it is often formed in-situ. The mechanism involves the reaction of a benzyl halide with a tertiary amine present in the reaction mixture. The resulting quaternary ammonium salt then facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic), thereby accelerating the reaction rate. chemicalbook.com

The effectiveness of this compound as a phase transfer catalyst stems from its ability to form ion pairs with anions in the aqueous phase. These ion pairs are sufficiently lipophilic to be transferred into the organic phase, where the anion can react with the organic substrate. chemicalbook.com Although this compound is one of the least expensive phase-transfer catalysts, its reactivity may not always be the highest due to its relatively low number of carbon atoms and the high accessibility of the positive charge on the nitrogen, which can lead to tighter ion pairs. phasetransfercatalysis.com

Purification and Characterization Techniques for Research-Grade this compound

For research-grade applications, high purity of this compound is essential. Purification can be achieved through recrystallization. A common method involves dissolving the crude product in boiling absolute ethanol and then precipitating the purified salt by adding diethyl ether with cooling. chemicalbook.com The precipitate is then washed and dried under vacuum. chemicalbook.com Another technique involves evaporating a 60% aqueous solution to dryness under vacuum, followed by dissolution of the residue in boiling absolute ethanol and precipitation with diethyl ether. chemicalbook.com

The purity of this compound can be determined using various analytical techniques. Argentometric titration is used to determine the assay based on the chloride content. nih.gov The water content is typically measured by Karl Fischer titration. thermofisher.com

Characterization of the compound is performed using spectroscopic methods. Infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the identity and structure of the molecule. nih.gov The melting point is another important physical property used for characterization, with a reported decomposition temperature of around 239 °C. sigmaaldrich.comsigmaaldrich.com

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₁₀H₁₆ClN thermofisher.com
Molecular Weight185.69 g/mol sigmaaldrich.comsigmaaldrich.com
Melting Point239 °C (decomposes) sigmaaldrich.com
AppearanceWhite to off-white crystalline powder nih.govthermofisher.com
Solubility in Water800 g/L chemicalbook.comsigmaaldrich.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of chemicals to minimize environmental impact. In the context of this compound synthesis, several approaches can be considered "green."

As previously mentioned, the use of a single, recyclable solvent like acetone reduces waste and energy consumption. google.com Furthermore, conducting the reaction in water, when feasible, is a significant step towards a greener process, as it eliminates the need for organic solvents. google.com The development of catalytic systems that allow for high conversion rates under mild conditions also contributes to a more sustainable synthesis.

The synthesis of quaternary ammonium salts, including this compound, through the Menshutkin reaction of tertiary amines and alkyl halides is a well-established method. researchgate.net Optimizing this reaction to proceed efficiently in greener solvents or even solvent-free conditions is an active area of research. The goal is to develop synthetic routes that are not only efficient and cost-effective but also environmentally benign.

Catalytic Applications of Benzyltrimethylammonium Chloride

Phase Transfer Catalysis (PTC) Mechanisms and Scope

Phase-transfer catalysis operates by transporting a reactant from one phase to another where the reaction occurs. scienceinfo.com BTMAC, with its amphiphilic structure, is soluble in both aqueous and organic media, enabling it to function as an effective phase-transfer agent. biomedres.us The catalyst forms an ion pair with a reactant in the aqueous phase, which then moves into the organic phase to react with the substrate. biomedres.us This process overcomes the mutual insolubility of the reactants, thereby accelerating the reaction. biomedres.usscienceinfo.com

Most phase-transfer catalytic reaction mechanisms are centered on nucleophilic reactions and involve several successive stages. biomedres.us The two primary mechanisms are the extraction mechanism and the interfacial mechanism. biomedres.us

Extraction Mechanism in Liquid-Liquid Systems

The extraction mechanism is predominant in reactions such as alkylation, esterification, and etherification. biomedres.us In this process, the phase-transfer catalyst, which is soluble in the organic phase, extracts the nucleophile from the aqueous phase into the organic phase. biomedres.us For instance, in the synthesis of p-nitroanisole, BTMAC forms an ion pair with the methoxide (B1231860) anion (CH₃O⁻) generated in the aqueous phase. biomedres.us This ion pair, [BTMAC]⁺[CH₃O]⁻, is soluble in the organic phase and reacts with the organic substrate to yield the final product. biomedres.us

Interfacial Mechanism in Two-Phase Reactions

The interfacial mechanism is typically observed in reactions involving carbanions, carbenes, and the C-alkylation of active methylene (B1212753) compounds. biomedres.us This mechanism is relevant when the phase-transfer catalyst is not soluble in either the aqueous or the organic phase. Instead, the catalyst resides at the interface of the two phases, creating a third phase. Both reactants are then transferred into this third phase, where their high concentration leads to a significant increase in reaction speed. biomedres.us The formation of this reactive environment at the interface is crucial for the catalytic process. rsc.org

Influence of Catalyst Structure on Activity and Selectivity

The structure of the phase-transfer catalyst significantly impacts its activity and selectivity. ias.ac.inresearchgate.net For quaternary ammonium (B1175870) salts like BTMAC, factors such as the size of the alkyl groups and the symmetry of the molecule are important. biomedres.us While BTMAC is one of the least expensive phase-transfer catalysts, it may not always provide the highest reactivity due to its relatively low number of carbon atoms and the high accessibility of the positive charge on the nitrogen atom, which can lead to the formation of tight ion pairs. phasetransfercatalysis.com

Empirical parameters like the "C#" (total number of carbon atoms) and the "q-value" (a measure of the accessibility of the positive charge) are used to characterize and predict the performance of quaternary ammonium salt catalysts. acsgcipr.org For reactions where the rate-determining step is the reaction in the organic phase, catalysts with a C# in the range of 16 to 32 often show desirable reactivity. acsgcipr.org In contrast, for mass-transfer-limited reactions, a q-value between 1 and 2 is often optimal. acsgcipr.org The structure of the catalyst can be fine-tuned to achieve the desired balance of lipophilicity and reactivity for a specific application. nih.gov

Application in Nucleophilic Substitution Reactions

Benzyltrimethylammonium (B79724) chloride is widely used to catalyze nucleophilic substitution reactions. phasetransfer.com Phase-transfer catalysis is a particularly effective technique for Sₙ2 alkylations, as it can accommodate a broad range of solvents and environmentally benign inorganic bases. acsgcipr.org Benzyl (B1604629) halides, including benzyl chloride, are excellent substrates for Sₙ2 reactions under PTC conditions. quora.comucalgary.ca The benzyl carbocation formed during Sₙ1 reactions is stabilized by resonance with the aromatic ring, making benzyl halides reactive in both Sₙ1 and Sₙ2 pathways. quora.com

In a classic example, the reaction between sodium cyanide and 1-chloroethane, which is extremely slow on its own, proceeds rapidly to completion in the presence of a catalytic amount of a quaternary ammonium salt. scienceinfo.comprinceton.edu The catalyst facilitates the transfer of the cyanide anion into the organic phase, where it can readily displace the chloride. scienceinfo.com

Catalysis of Alkylation Reactions (e.g., C-alkylation, N-alkylation, O-alkylation, S-alkylation)

BTMAC and other quaternary ammonium salts are effective catalysts for a wide array of alkylation reactions. phasetransfer.comphasetransfercatalysis.com

C-alkylation: BTMAC is used in the C-alkylation of active methylene compounds and sterically hindered aldehydes. biomedres.usphasetransfercatalysis.com For example, it has been employed in the alkylation of benzyl cyanide. google.com

N-alkylation: The N-alkylation of amines with alcohols to produce pharmaceutically relevant molecules is another significant application. nih.gov

O-alkylation: Phenyl trimethyl ammonium chloride, a related compound, is used as a methylating agent for the O-alkylation of phenols in the synthesis of compounds like dextromethorphan (B48470) and codeine. phasetransfercatalysis.com PTC is also effective in the alkylation of phenols with benzyl chloride to produce high yields of benzyl phenyl ether. numberanalytics.com

S-alkylation: BTMAC can be used as a phase-transfer catalyst in the synthesis of alkyl and aryl sulfonamides from thiols and disulfides. sigmaaldrich.com

The following table summarizes the application of BTMAC and related catalysts in various alkylation reactions.

Alkylation TypeSubstrate ExampleAlkylating AgentCatalystProduct ExampleReference
C-AlkylationBenzyl CyanideMethyl ChlorideTrioctylamine/Methyltrioctylammonium chlorideα,α-dimethylbenzyl cyanide google.com
C-AlkylationSterically Hindered Aldehyde4-Ethyl Benzyl BromideSpecialty Benzyl QuatAlkylated Aldehyde phasetransfercatalysis.com
N-AlkylationAniline derivativesBenzyl alcoholsNHC–Ir(III) complexesN-benzyl amines nih.gov
O-Alkylation(±)-3-hydroxy-N-methylmorphinanePhenyl trimethyl ammonium chloridePhenyl trimethyl ammonium chlorideDextromethorphan phasetransfercatalysis.com
S-AlkylationThiols and DisulfidesNot SpecifiedBenzyltrimethylammonium chlorideAlkyl and Aryl Sulfonamides sigmaaldrich.com

Role in Esterification and Etherification Reactions

This compound and similar phase-transfer catalysts play a crucial role in esterification and etherification reactions. biomedres.us

Esterification: BTMAC can be used as a catalyst in the esterification of carboxylic acids. sigmaaldrich.comresearchgate.net For instance, it enhances the nucleophilicity of aliphatic carboxylic acids, allowing them to directly esterify benzyl chloride without the need for a base. rsc.org In one study, deep eutectic solvents based on BTMAC and p-toluenesulphonic acid monohydrate were synthesized and used as catalysts for the esterification of ethanol (B145695) and lauric acid. researchgate.net

Etherification: The synthesis of ethers is another area where PTC is highly effective. As mentioned in the O-alkylation section, the reaction of phenol (B47542) with benzyl chloride in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide results in high yields of benzyl phenyl ether. numberanalytics.com The extraction mechanism is key in these reactions, where the catalyst transports the alkoxide or phenoxide anion into the organic phase for reaction. biomedres.us

Oxidation Reactions Facilitated by this compound

This compound is utilized as a phase transfer catalyst in various oxidation reactions. sigmaaldrich.com It enables the use of oxidizing agents, such as potassium permanganate (B83412), in organic solvents where they are typically insoluble. researchgate.netnitrkl.ac.in This technique allows for the mild and selective oxidation of organic substrates that are not soluble in water. researchgate.net

For instance, BTMAC can be used as a phase catalyst in the selective oxidation of benzyl alcohol to benzaldehyde (B42025) using hydrogen peroxide as the oxidant. sigmaaldrich.com In permanganate oxidations, the quaternary ammonium cation pairs with the permanganate anion, transferring it from the aqueous phase to the organic phase where the oxidation of the organic substrate occurs. guidechem.comchemicalbook.com This method has been applied to the oxidation of alkenes to diols. nitrkl.ac.inmdma.ch For example, the oxidation of cis-cyclooctene with basic potassium permanganate in the presence of a phase transfer catalyst yields cis-1,2-cyclooctanediol (B3120902) in significantly higher yields compared to the reaction without the catalyst. mdma.ch

Another application is the oxidation of formic and oxalic acids by benzyltrimethylammonium dichloroiodate (BTMACI), where BTMAC enhances the reaction rate. ias.ac.in The reaction leads to the formation of carbon dioxide and is first order with respect to BTMACI, zinc chloride, and the organic acid. ias.ac.in

Oxidizing SystemSubstrateProductReference
Hydrogen Peroxide/BTMACBenzyl AlcoholBenzaldehyde sigmaaldrich.com
Potassium Permanganate/BTMACcis-Cyclooctenecis-1,2-Cyclooctanediol mdma.ch
Benzyltrimethylammonium dichloroiodate/ZnCl2Formic AcidCarbon Dioxide ias.ac.in
Benzyltrimethylammonium dichloroiodate/ZnCl2Oxalic AcidCarbon Dioxide ias.ac.in

Carbene Reactions and Condensation Polymerization

This compound and its derivatives, like benzyltriethylammonium chloride (TEBA), are employed as phase transfer catalysts in carbene reactions. guidechem.comchemicalbook.com Carbenes, being highly reactive intermediates, can be generated under phase transfer conditions for use in reactions like cyclopropanation. libretexts.org Historically, TEBA was a common catalyst for PTC carbene additions, often using 50% sodium hydroxide (B78521) as the base and chloroform (B151607) as both the carbene source and solvent. phasetransfercatalysis.com The phase transfer catalyst facilitates the deprotonation of the haloform in the aqueous phase and transfers the resulting trihalomethyl anion to the organic phase, where it eliminates a halide ion to form the carbene.

In the realm of polymer chemistry, benzyltriethylammonium chloride acts as a phase-transfer catalyst in polycondensation reactions, enabling the formation of high molecular weight polymers under biphasic conditions. sigmaaldrich.com

Asymmetric Phase Transfer Catalysis

The development of chiral phase transfer catalysts has opened the door to asymmetric synthesis, allowing for the creation of enantiomerically enriched products. rsc.orgbeilstein-journals.org

Significant research has been dedicated to the design and synthesis of chiral quaternary ammonium salts derived from various backbones. beilstein-journals.org A notable approach involves the use of commercially available (R)- or (S)-1,1'-bi-2-naphthol to create C2-symmetric chiral phase-transfer catalysts. cnpereading.comnih.gov These catalysts are structurally rigid and have been successfully applied in the asymmetric synthesis of amino acid derivatives. cnpereading.com Another design involves creating catalysts with a conformationally fixed biphenyl (B1667301) core, which have also proven effective in the asymmetric alkylation of glycine (B1666218) derivatives. acs.org The goal is to develop catalysts that are not only highly enantioselective but also efficient at low catalyst loadings. acs.org

Chiral phase transfer catalysts derived from this compound and related structures are instrumental in a range of enantioselective transformations. rsc.org One of the most studied applications is the asymmetric alkylation of glycine derivatives to produce non-natural α-alkyl-α-amino acids. acs.org For example, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester can be achieved with high enantioselectivity using a chiral spiro-ammonium salt derived from binaphthol. nih.gov

These chiral catalysts form a chiral ion pair with the enolate of the prochiral substrate, which then reacts with an electrophile in a stereocontrolled manner. beilstein-journals.org This methodology has been extended to other transformations, including the enantioselective Strecker reaction for the synthesis of α-amino nitriles. nih.gov

Catalyst TypeTransformationSubstrateProductEnantiomeric Excess (ee)Reference
C2-Symmetric Chiral Quaternary Ammonium SaltAsymmetric BenzylationN-(diphenylmethylene)glycine tert-butyl esterBenzylation Product73% nih.gov
Chiral Spiro-Ammonium SaltAsymmetric AlkylationGlycine Derivativesα-Alkyl-α-amino acidsHigh nih.gov
Chiral Quaternary Ammonium Salt with Biphenyl CoreAsymmetric AlkylationGlycine Derivativesα-Alkyl-α-amino acidsExcellent acs.org

Role as a Curing Accelerator in Polymerization

This compound and its analogue, benzyltriethylammonium chloride, function as curing accelerators for high molecular weight polymers, particularly for epoxy resins and powder coatings. guidechem.comchemicalbook.com In the context of epoxy resins, BTMAC has been used on a large scale in the production of aryl glycidyl (B131873) ethers, such as bisphenol A diglycidyl ether. phasetransfercatalysis.com

The curing of epoxy resins involves the reaction of the epoxy groups with a curing agent, often an amine or an anhydride. threebond.co.jpepo.org The addition of an accelerator like BTMAC can modify the curing process. For instance, in anhydride-cured epoxy resins, a catalyst is used to facilitate the cross-linking reaction. epo.org While BTMAC can act as a catalyst, other compounds like benzyltriethylammonium chloride are also used in accelerator compositions for curing polyfunctional isocyanates with epoxy resins. google.com The presence of such accelerators can influence the gelation and vitrification times of the resin system. kpi.ua

Catalysis in Advanced Organic Transformations

The catalytic utility of this compound extends to more advanced organic transformations. For example, it is a component of deep eutectic solvents (DESs) which have been used as catalysts for esterification reactions. researchgate.net A DES formed from BTMAC and p-toluenesulfonic acid monohydrate has been shown to effectively catalyze the synthesis of isoamyl hexanoate. researchgate.net

Furthermore, a complex of benzyltriethylammonium chloride and antimony(V) chloride serves as a reusable and moisture-insensitive catalyst for Friedel-Crafts acylation reactions of aromatic compounds with acyl and sulfonyl chlorides. sigmaaldrich.com This catalytic system offers high yields and operational simplicity. sigmaaldrich.com

Nitroaldol Condensation Reactions

Benzyltrimethylammonium hydroxide has proven to be a highly efficient catalyst for the nitroaldol condensation, or Henry reaction. This reaction is a fundamental carbon-carbon bond-forming method that produces β-nitroalcohols, which are valuable intermediates in the synthesis of various biologically active compounds. Research has demonstrated that using a catalytic amount of benzyltrimethylammonium hydroxide at room temperature can lead to excellent yields of the desired nitroaldol products in remarkably short reaction times. libretexts.org

The reaction proceeds effectively when aldehydes are treated with nitroalkanes in the presence of the catalyst. A noteworthy finding is that conducting the reaction using an excess of the nitroalkane as the solvent can result in nearly quantitative yields within a timeframe of 4 to 15 minutes. It has been observed that substrates bearing electron-withdrawing groups tend to react more rapidly. libretexts.org The classical approach to the nitroaldol reaction often employs strong bases, which can lead to side products through reactions like the Cannizzaro reaction or aldol (B89426) condensations of the aldehydes. The use of benzyltrimethylammonium hydroxide provides a convenient and swift alternative that mitigates these side reactions and produces high yields of the desired nitroaldols. libretexts.org

Table 1: Benzyltrimethylammonium Hydroxide Catalyzed Nitroaldol Condensation of Various Aldehydes

AldehydeNitroalkaneTime (min)Yield (%)
BenzaldehydeNitromethane1092
4-ChlorobenzaldehydeNitromethane498
4-NitrobenzaldehydeNitromethane599
4-MethoxybenzaldehydeNitromethane1590
CinnamaldehydeNitromethane1291
2-ChlorobenzaldehydeNitromethane596
BenzaldehydeNitroethane1093
4-ChlorobenzaldehydeNitroethane597

Base-Catalyzed Dehydration Reactions

Benzyltrimethylammonium hydroxide is cited as a catalyst for base-catalyzed dehydration reactions. nih.gov This class of reactions typically involves the removal of a water molecule from an alcohol to form an alkene or an ether. The formation of alkenes via dehydration is a common transformation in organic synthesis, generally proceeding through E1 or E2 mechanisms upon heating with a strong acid. libretexts.orglibretexts.org Alternatively, under different conditions, particularly with an excess of the alcohol at lower temperatures, the dehydration can lead to the formation of symmetrical ethers. libretexts.org

Horner-Wadsworth-Emmons Olefination Reactions

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, typically with a high preference for the E-isomer, from stabilized phosphonate (B1237965) carbanions and aldehydes or ketones. libretexts.org A significant variation of this reaction, which yields predominantly Z-alkenes, utilizes specific phosphonate reagents and bases. Benzyltrimethylammonium hydroxide (Triton B) has been identified as an effective base in the Z-selective variant of the HWE reaction, particularly in the modification developed by Ando. nih.govresearchgate.net

Ando's research demonstrated that the use of ethyl (diaryl)phosphonoacetates as the phosphonate reagent in conjunction with a quaternary ammonium hydroxide, such as benzyltrimethylammonium hydroxide, leads to high Z-selectivity. rsc.org This method is advantageous as it employs a water-stable base and does not necessitate specialized equipment. rsc.org Research into new reagents for Z-selective HWE reactions has also tested benzyltrimethylammonium hydroxide as a base. For instance, in a reaction with a modified Still-Gennari-type reagent, Triton B was among the bases evaluated, demonstrating its relevance in controlling the stereochemical outcome of the olefination. researchgate.netnih.gov

Table 2: Application of Benzyltrimethylammonium Hydroxide (Triton B) in a Horner-Wadsworth-Emmons Reaction

Phosphonate ReagentAldehydeBaseYield (%)Z:E Ratio
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeTriton-B--

Note: While Triton-B was tested as a base, specific yield and ratio data from this particular experiment were not provided in the primary literature. The table reflects its inclusion in studies aimed at achieving Z-selectivity. For comparison, other bases like t-BuOK in the same study yielded a Z:E ratio of 81:19 with a 62% yield. researchgate.netnih.gov

Environmental Fate and Degradation Studies

Environmental Release and Distribution Pathways

Benzyltrimethylammonium (B79724) chloride is primarily introduced into the environment through industrial and domestic wastewater effluents. bohrium.com Its use in various applications contributes to its presence in these waste streams. Due to its high water solubility, it is likely to be mobile in aquatic systems. nih.govfishersci.com The primary environmental compartments of concern are aquatic ecosystems and soil. bohrium.com

The main pathways for its distribution include:

Wastewater Effluents: Discharge of treated or untreated wastewater is a primary route into rivers, lakes, and oceans. bohrium.com

Biosolids Application: During wastewater treatment, benzyltrimethylammonium chloride has a strong tendency to adsorb to sludge solids. nih.gov When these biosolids are applied to land as fertilizer, the compound is introduced into the terrestrial environment. bohrium.comresearchgate.net

Reclaimed Wastewater: The use of reclaimed wastewater for irrigation can also distribute the compound to agricultural soils. researchgate.net

While it is water-soluble, its strong affinity for organic matter means a significant portion will be associated with suspended solids in water and the organic fraction in soil. researchgate.netresearchgate.net Volatilization from water or soil surfaces is not considered a significant distribution pathway due to its low vapor pressure. bohrium.com

Table 1: Environmental Distribution Pathways for this compound

Pathway Description Environmental Compartment(s)
Wastewater Discharge Release from municipal and industrial treatment plants. Aquatic (Rivers, Lakes, Oceans)
Biosolids Application Use of treated sewage sludge as agricultural fertilizer. Terrestrial (Soil)
Reclaimed Water Irrigation Use of treated wastewater for agricultural purposes. Terrestrial (Soil)

Degradation Pathways and Mechanisms

This compound is subject to both abiotic and biotic degradation processes in the environment. The primary mechanisms include photochemical degradation in the atmosphere and biodegradation in soil and water systems.

Once in the atmosphere, vapor-phase this compound is susceptible to degradation by photochemically-produced hydroxyl radicals. researchgate.net The estimated half-life for this reaction is approximately one day. researchgate.net Particulate-phase compound is removed from the atmosphere through wet and dry deposition. researchgate.net In aqueous solutions, related compounds like alkyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (ADBAC) are found to be relatively stable to photolysis unless a photosensitizer is present, which can reduce the half-life to around 7.1 days. bohrium.com

Biodegradation is a key process in the environmental breakdown of this compound, primarily occurring in wastewater treatment plants, soil, and aquatic sediments. researchgate.net

Aerobic Transformation: Under aerobic conditions, this compound and related compounds can be readily biodegraded by various microorganisms. nih.govbiorxiv.org Studies have demonstrated effective degradation by mixed microbial cultures from activated sludge and by specific bacterial strains, such as those from the Pseudomonas and Aeromonas genera. researchgate.netnih.govnih.govnih.gov For instance, a mixed aerobic culture developed from contaminated aquatic sediment was capable of completely degrading alkyl benzyl dimethyl ammonium chloride. biorxiv.orgmdpi.com However, high concentrations of the compound can be toxic to microbial populations and may inhibit degradation processes like nitrification. biorxiv.orgnih.gov

Anaerobic Transformation: In contrast to aerobic conditions, this compound and other quaternary ammonium compounds (QACs) are generally considered to be recalcitrant to degradation under anaerobic or anoxic conditions. researchgate.netnih.gov Studies have shown that under methanogenic conditions, many QACs are not biodegraded. nih.gov Their presence in anaerobic digesters can inhibit methane (B114726) production, with the level of inhibition often related to the concentration and the alkyl chain length of the specific QAC. researchgate.net

The biodegradation of this compound proceeds through the breakdown of the parent molecule into smaller, intermediate compounds. Research has identified several key metabolites, although the exact pathway can vary depending on the microbial species involved.

One proposed degradation pathway, observed in studies with Aeromonas hydrophila, involves the initial cleavage of the C-N bond to form benzyldimethylamine. nih.govnih.govnih.gov This is followed by a series of demethylation and deamination reactions, leading to the formation of:

Benzylmethylamine

Benzylamine (B48309)

Benzaldehyde (B42025)

Benzoic acid nih.govnih.govnih.gov

Another pathway, identified in studies with an enriched Pseudomonas spp. community, also begins with the formation of benzyldimethylamine (BDMA). nih.gov However, in this pathway, BDMA is thought to be transformed directly to dimethylamine (B145610) and benzoic acid through debenzylation, without the formation of benzylmethylamine or benzylamine as intermediates. nih.gov

Table 2: Identified Aerobic Degradation Metabolites of this compound and Related Compounds

Metabolite Precursor Compound(s) Microbial Species/System
Benzyldimethylamine This compound Aeromonas hydrophila, Pseudomonas spp.
Benzylmethylamine Benzyldimethylamine Aeromonas hydrophila
Benzylamine Benzylmethylamine Aeromonas hydrophila
Benzaldehyde Benzylamine Aeromonas hydrophila
Benzoic Acid Benzaldehyde, Benzyldimethylamine Aeromonas hydrophila, Pseudomonas spp.
Dimethylamine Benzyldimethylamine Pseudomonas spp.

This compound, as a cationic surfactant, exhibits a strong tendency to adsorb to negatively charged surfaces. researchgate.net This leads to its significant partitioning from the water column to suspended organic matter, sediments, and soil. nih.govresearchgate.net

The soil adsorption coefficient (Koc), a measure of a chemical's tendency to bind to organic carbon in soil, is estimated to be high for this compound, with values around 900, indicating low mobility in soil. researchgate.netnih.gov Studies on benzalkonium chlorides have reported organic carbon-normalized adsorption coefficients (Log Koc) greater than 4, confirming a high affinity for the organic fraction of soils. researchgate.net This strong adsorption to solids like sewage sludge is a major factor in its removal from wastewater, but also facilitates its transfer to the terrestrial environment when biosolids are used as fertilizer. nih.govresearchgate.net Adsorption has also been observed on other materials, including montmorillonite (B579905) clay and cotton fibers. lobachemie.com

Biodegradation in Aquatic and Soil Systems

Computational Modeling of Degradation Pathways and Barriers

Computational modeling, particularly using density functional theory (DFT), has been instrumental in elucidating the degradation mechanisms of this compound (BTMA). These studies are crucial for understanding its stability and designing more robust related compounds for various applications, such as in alkaline exchange membranes (AEMs) for fuel cells. researchgate.netnrel.gov

Research has identified two primary degradation pathways for the benzyltrimethylammonium (BTMA⁺) cation in the presence of hydroxide (B78521) (OH⁻): a benzyl SN2 pathway and a methyl SN2 pathway. researchgate.net Computational models have calculated the transition state (TS) barriers (ΔG≠) for these reactions, which represent the energy required for the degradation to occur. At a temperature of 160°C and 1 atm pressure, the barrier for the benzyl SN2 pathway is 23.3 kcal/mol, while the barrier for the methyl SN2 pathway is higher at 25.1 kcal/mol. researchgate.net This difference indicates that the benzyl SN2 pathway is the dominant and more favorable degradation route for unsubstituted BTMA⁺. researchgate.net

Further computational studies have explored the impact of adding different substituent groups to the benzyl ring of the BTMA⁺ cation. researchgate.netnrel.gov The goal of these investigations is to find derivatives with higher degradation barriers, which would translate to increased stability. researchgate.net It was found that for every substituted cation studied, the degradation barrier for the methyl SN2 reaction remained higher than that of the benzyl SN2 reaction, confirming the latter as the consistently dominant pathway. researchgate.net

The addition of electron-releasing substituent groups, particularly at the meta-position of the benzyl ring, was found to increase the degradation barrier. nrel.gov For instance, double-meta substitutions with –NH₂ and –N(CH₃)₂ resulted in the largest calculated increase in the degradation barrier (ΔΔG≠) of 1.6 kcal/mol. researchgate.net Conversely, substitutions with the electron-withdrawing nitro group (–NO₂) were found to decrease the degradation barrier, making the compound more susceptible to degradation. researchgate.net While an increase of 1.6 kcal/mol is a notable improvement, potentially extending compound lifetime significantly, it is considered a limited enhancement for certain long-term applications. nrel.gov

Table 1: Calculated Degradation Barriers for Benzyltrimethylammonium (BTMA⁺) Cation

Degradation PathwayConditionTransition State Barrier (ΔG)DominanceSource
Benzyl SN2 Pathway160°C, 1 atm23.3 kcal/molDominant researchgate.net
Methyl SN2 Pathway160°C, 1 atm25.1 kcal/molNon-dominant researchgate.net
Benzyl SN2 Pathway (Double-meta –N(CH₃)₂ substitution)160°C, 1 atm24.9 kcal/molDominant researchgate.net
Benzyl SN1 Pathway (Para- –N(CH₃)₂ substitution)160°C, 1 atm11.3 kcal/molDominant (for this specific substitution) researchgate.net

Removal Efficiencies from Wastewater and Environmental Matrices

This compound belongs to the broader class of quaternary ammonium compounds (QACs), which are known to be effectively removed during wastewater treatment, although the mechanisms and efficiencies can vary. nih.gov The primary removal pathways in conventional activated sludge wastewater treatment systems are biodegradation and sorption to sludge. nih.govresearchgate.net Due to their cationic nature, these compounds strongly adsorb to negatively charged surfaces like sewage sludge and sediments. nih.govuwo.ca

Studies on benzalkonium chlorides (BACs), a class of QACs that includes this compound, demonstrate high removal rates in specialized treatment systems. For example, a packed bed reactor using immobilized cells of Pseudomonas sp. achieved almost complete removal of BACs from both synthetic and real wastewater. nih.gov The removal efficiency was shown to be dependent on the Empty Bed Contact Time (EBCT), which is the time the wastewater is in contact with the treatment medium. At an EBCT of 1.2 hours or more, the reactor achieved nearly 100% removal of BACs at environmentally relevant concentrations (up to 20 µM). nih.gov

Adsorption is another key process for removing these compounds from water. Batch adsorption experiments using activated carbon have demonstrated significant removal of benzalkonium chloride. customer-oci.com Under optimal conditions of pH 8.1 and a contact time of 120 minutes, a removal efficiency of 83.7% was achieved. customer-oci.com

The biodegradability of benzyl-containing QACs has been confirmed by studies using specific bacterial strains. Aeromonas hydrophila has been shown to degrade this compound, breaking it down into intermediates such as benzyldimethylamine, benzylmethylamine, benzylamine, benzaldehyde, and benzoic acid. researchgate.net This indicates that biodegradation can be a significant fate process in environmental matrices where such microorganisms are present. In general, the removal of QACs in acclimated activated sludge systems is expected to be greater than 90%. nih.gov

Table 2: Removal Efficiency of this compound and Related Compounds

Compound(s)Treatment MethodKey ConditionRemoval EfficiencySource
Benzalkonium Chlorides (BACs)Packed Bed Reactor (immobilized Pseudomonas sp.)EBCT ≥ 1.2 h~100% nih.gov
Benzalkonium Chlorides (BACs)Packed Bed Reactor (immobilized Pseudomonas sp.)EBCT = 0.5 h90% nih.gov
Quaternary Ammonium Compounds (QACs)Acclimated Activated SludgeStandard Operation>90% nih.gov
Benzalkonium Chloride (BZK)Batch Adsorption (Activated Carbon)pH 8.1, 120 min contact time83.7% customer-oci.com

Advanced Research and Future Directions

Novel Derivatizations and Functionalization of Benzyltrimethylammonium (B79724) Chloride for Enhanced Properties

The inherent properties of benzyltrimethylammonium chloride are being augmented through innovative derivatization and functionalization strategies. Researchers are modifying its structure to create new materials with tailored characteristics.

One significant area of advancement is the synthesis of poly(this compound) . This polymeric form of BTMAC is created through the polymerization of vinylthis compound. Such polymers exhibit unique properties, including high charge density, which makes them suitable for a variety of applications, from ion-exchange resins to components in biomedical devices. For instance, research has demonstrated the synthesis of poly(vinyl benzyl (B1604629) chloride) (PVBC) via free radical polymerization, which is then functionalized with trimethylamine (B31210) to yield the desired poly(this compound) structure. biomedres.usresearchgate.netcore.ac.uk

Another innovative approach to functionalization is the formation of deep eutectic solvents (DESs) . BTMAC can be combined with hydrogen bond donors, such as p-toluenesulfonic acid monohydrate, to form a DES. nih.gov These solvents are gaining attention as green and tunable alternatives to traditional volatile organic solvents in various chemical processes, including esterification reactions. nih.gov The properties of these DESs, such as their viscosity and polarity, can be fine-tuned by altering the molar ratio of BTMAC to the hydrogen bond donor, offering enhanced control over reaction conditions. nih.gov

The following table summarizes key aspects of these derivatizations:

Derivatization/FunctionalizationStarting MaterialsKey FeaturesPotential Applications
Poly(this compound) Vinylbenzyl chloride, TrimethylamineHigh charge density, Polymeric structureIon-exchange resins, Biomedical materials
Deep Eutectic Solvents (DESs) This compound, p-Toluenesulfonic acidGreen solvent, Tunable propertiesCatalysis, Organic synthesis

Integration with Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is being achieved through the application of advanced spectroscopic and analytical techniques. While standard methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used for structural characterization nih.govchemicalbook.com, more sophisticated approaches are providing unprecedented insights.

High-Performance Liquid Chromatography (HPLC) has been employed to analyze the purity of BTMAC and to monitor the progress of reactions where it is used as a catalyst. This technique allows for the separation and quantification of BTMAC from its precursors and reaction byproducts, such as benzyl chloride, benzaldehyde (B42025), and benzyl alcohol, providing crucial data for process optimization and quality control. researchgate.net

Kinetic studies, often coupled with spectroscopic monitoring, are vital for elucidating the mechanism of phase-transfer catalysis (PTC). For instance, UV-vis spectroscopy can be used to monitor the concentration of species in the aqueous phase during a PTC reaction, helping to determine the rate of transfer of the active catalyst complex. core.ac.uk While direct in-situ and operando spectroscopic studies specifically on BTMAC-catalyzed reactions are still an emerging area, the principles established from studies on similar quaternary ammonium (B1175870) salt systems are applicable. These techniques are poised to provide real-time information about the catalyst's behavior at the liquid-liquid interface, which is critical for understanding and optimizing PTC processes. core.ac.ukprinceton.edu

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior of this compound at the molecular level. These in silico methods offer insights that are often difficult to obtain through experimental means alone.

Molecular dynamics (MD) simulations are being used to study the aggregation and adsorption behavior of related quaternary ammonium salts at interfaces. For example, simulations of cetyl benzyl trimethyl ammonium chloride have provided a molecular-level picture of how these molecules arrange themselves at an iron surface, which is relevant for understanding their role as corrosion inhibitors. nih.gov

Density Functional Theory (DFT) calculations are another powerful tool for investigating the electronic structure and reactivity of BTMAC and its complexes. While specific DFT studies on BTMAC-catalyzed reactions are still growing, research on similar systems, such as the ion pairing of tetraalkylammonium ions with various organic molecules, provides a framework for understanding the non-covalent interactions that govern the catalytic activity of BTMAC. nih.gov These computational approaches can predict the stability of ion pairs, which is a key factor in the efficiency of phase-transfer catalysts. princeton.eduphasetransfercatalysis.com Such predictive studies can guide the rational design of more effective catalysts. phasetransfercatalysis.com

Sustainable and Green Synthesis Strategies for Reduced Environmental Impact

The chemical industry's increasing focus on sustainability has spurred the development of greener synthesis routes for this compound, aiming to reduce environmental impact and improve process efficiency.

Traditional synthesis methods often involve the use of volatile organic solvents and require significant energy input. chemicalbook.comphasetransfercatalysis.com Modern approaches are exploring more environmentally benign alternatives. One such strategy involves the use of alternative solvent systems. For example, a patented method for a related compound, benzyltriethylammonium chloride, utilizes acetone (B3395972) as a single solvent, which can be recycled. This approach is reported to lower the reaction temperature, save energy, and reduce the generation of waste. nih.gov

The application of ultrasound-assisted synthesis represents another significant advancement in the green production of compounds where BTMAC is used as a catalyst. researchgate.net Ultrasound can intensify the reaction, leading to higher conversions in shorter reaction times and under milder conditions. researchgate.net Similarly, microwave-assisted synthesis has been shown to dramatically accelerate organic reactions, including those catalyzed by phase-transfer catalysts like BTMAC. sigmaaldrich.comscilit.comgoogle.comnih.gov These energy-efficient techniques not only reduce reaction times from hours to minutes but also often lead to higher yields and cleaner reaction profiles.

The following table highlights some green synthesis strategies:

Green Chemistry ApproachKey AdvantagesExample
Alternative Solvents Recyclable, Reduced waste, Lower energy consumptionUse of acetone in the synthesis of benzyltriethylammonium chloride nih.gov
Ultrasound-Assisted Synthesis Increased reaction rates, Higher yields, Milder conditionsIntensified synthesis of 1-benzyloxy-4-nitrobenzene using a phase-transfer catalyst researchgate.net
Microwave-Assisted Synthesis Rapid heating, Shorter reaction times, Improved yieldsVarious organic transformations sigmaaldrich.comscilit.comgoogle.comnih.gov

Exploration of New Catalytic Cycles and Reaction Transformations

The primary application of this compound in advanced research remains its role as a phase-transfer catalyst (PTC). biomedres.uschemicalbook.comnih.govphasetransfercatalysis.comsigmaaldrich.comnih.govnih.gov Researchers are continuously exploring its utility in novel catalytic cycles and for promoting new types of chemical transformations.

BTMAC facilitates reactions between reactants located in immiscible phases (e.g., an aqueous phase and an organic phase) by transporting one of the reactants, typically an anion, into the phase where the other reactant resides. biomedres.us This mechanism is crucial for a wide range of organic reactions, including nucleophilic substitutions, oxidations, and polymerizations. chemicalbook.comnih.gov

Recent research has focused on expanding the scope of BTMAC-catalyzed reactions. For instance, it has been used as a catalyst in the synthesis of alkyl and aryl sulfonamides and in the selective oxidation of benzyl alcohol to benzaldehyde using hydrogen peroxide as a green oxidant. sigmaaldrich.comnih.gov It also finds application in esterification reactions. nih.govsigmaaldrich.comnih.gov The development of deep eutectic solvents with BTMAC has opened up new avenues for its catalytic use, providing a recyclable and efficient medium for various transformations. nih.gov Furthermore, the in-situ formation of BTMAC from triethylamine (B128534) and benzyl chloride has been utilized in certain PTC applications. princeton.edu The exploration of tandem reactions, where multiple transformations occur in a single pot, is another promising area where BTMAC can play a crucial role in enhancing efficiency and reducing waste. mdpi.com

Development of Smart Materials and Responsive Systems Incorporating this compound

The unique properties of this compound and its polymeric derivatives are being harnessed to create "smart" materials and responsive systems that can change their properties in response to external stimuli.

The polymerization of vinylthis compound leads to the formation of polyelectrolytes that are sensitive to their environment, such as changes in ionic strength. sigmaaldrich.com These polymers can be used to create stimuli-responsive hydrogels and nanoparticles. For instance, block copolymers containing poly(vinylthis compound) have been synthesized and shown to form complexes with DNA, creating polyplexes whose size and surface potential can be tuned. sigmaaldrich.com This opens up possibilities for their use in gene delivery systems, where the release of the genetic material could be triggered by specific physiological conditions.

The concept of stimuli-responsive polymers is a rapidly growing field, with materials being designed to respond to various triggers like pH, temperature, and redox potential. researchgate.netnih.govnih.gov While direct examples of BTMAC-based materials responsive to all these stimuli are still emerging, the foundational chemistry is in place. The incorporation of the benzyltrimethylammonium moiety into polymer backbones can impart desirable characteristics for the development of smart hydrogels for controlled drug release or as components in advanced sensor technologies. nih.gov

Interdisciplinary Research with Biological and Environmental Sciences

The application of this compound is extending beyond traditional chemistry into interdisciplinary research at the interface of biology and environmental science.

In the biological sciences , the interactions of BTMAC and its derivatives with biological systems are being actively investigated. Toxicity studies have been conducted to understand its effects on living organisms. nih.govphasetransfercatalysis.com Its structural similarity to acetylcholine (B1216132) has led to investigations of its cholinergic activity. nih.govphasetransfercatalysis.com Furthermore, polymers derived from BTMAC are being explored for biomedical applications, such as in the development of non-viral vectors for gene delivery through complexation with DNA. sigmaaldrich.com The antimicrobial properties of quaternary ammonium compounds, including BTMAC, are also a significant area of research, with potential applications as disinfectants. researchgate.netnih.gov There is also emerging research on the use of cholinesterase-based biosensors for the detection of quaternary ammonium compounds, which could have implications for food safety and environmental monitoring.

In the context of environmental science , BTMAC is being studied for its role in various applications. It is used in the formulation of biocides and has been investigated for its potential in water treatment through its incorporation into ion-exchange resins. nih.gov The development of green synthesis methods for BTMAC, as discussed earlier, is a direct response to the need for more environmentally friendly chemical processes. researchgate.netnih.govscilit.comgoogle.comnih.gov Research into its biodegradability and environmental fate is crucial for assessing its long-term ecological impact.

Q & A

Q. What are the common synthetic routes for BTMAC, and how do reaction conditions influence yield?

BTMAC is synthesized via quaternization of trimethylamine with benzyl chloride in polar aprotic solvents. The reaction typically proceeds under mild conditions (ambient to 60°C) and requires stoichiometric control to minimize byproducts like benzyl alcohol . Conductometric studies in ethanol, 1,2-dichloroethane, and pentanol show second-order kinetics, with higher reaction rates in aprotic solvents due to favorable SN2 mechanisms . Yield optimization requires precise temperature control and solvent selection, as activation energy (e.g., 54.2 kJ/mol in ethanol) varies with solvent polarity .

Q. How is BTMAC employed as a phase-transfer catalyst (PTC) in organic synthesis?

BTMAC facilitates nucleophilic substitutions (e.g., halogenation, epoxide formation) by transferring ionic reactants into organic phases. For example, in epoxy resin synthesis, BTMAC (60% aqueous solution) catalyzes the reaction between hydroxybenzamides and epichlorohydrin, achieving >90% conversion at 60°C over 117 hours . Its efficacy arises from its ability to stabilize transition states and enhance anion mobility, particularly in biphasic systems .

Q. What analytical methods are used to characterize BTMAC and its reaction intermediates?

Key techniques include:

  • Conductometry : Tracks reaction progress by measuring ionic conductivity changes in solvents like ethanol .
  • NMR/FT-IR : Validates quaternary ammonium structure via characteristic peaks (e.g., δ 3.2 ppm for N⁺(CH₃)₃ in ¹H NMR) .
  • Thermogravimetric Analysis (TGA) : Confirms thermal stability up to 137°C, beyond which decomposition to benzyl chloride and trimethylamine occurs .

Advanced Research Questions

Q. How do solvent properties influence the reaction kinetics and mechanism of BTMAC-mediated reactions?

Solvent polarity and proton-donor capacity critically affect reaction pathways. In aprotic solvents (e.g., 1,2-dichloroethane), BTMAC promotes SN2 mechanisms due to reduced solvation of nucleophiles, accelerating reactions by 2–3× compared to protic solvents like ethanol . Activation entropy (ΔS‡) values (e.g., −120 J/mol·K in ethanol) indicate tighter transition states in polar media, necessitating solvent selection based on desired mechanistic pathway .

Q. What contradictions exist in pharmacological studies of BTMAC’s bioactivity, and how can they be resolved?

Dose-response studies report conflicting IC50 values (e.g., 10 nM in blowfly crop muscle vs. 0.01 mM in other models) . These discrepancies may arise from tissue-specific receptor affinity or assay conditions (e.g., temperature, ionic strength). Standardizing protocols (e.g., fixed buffer systems, controlled temperature) and using isothermal titration calorimetry (ITC) to quantify binding thermodynamics can mitigate variability .

Q. How can BTMAC be optimized in deep eutectic solvent (DES) formulations for green chemistry applications?

BTMAC acts as a hydrogen bond acceptor (HBA) in DESs with glycols or glycerol. Key parameters include:

  • Molar Ratios : 1:2 (BTMAC:ethylene glycol) optimizes viscosity (η = 120 cP at 25°C) and conductivity (σ = 2.1 mS/cm) .
  • Temperature Dependence : DES density (ρ) decreases linearly with temperature (R² > 0.99), while viscosity follows Arrhenius behavior, enabling predictive modeling for industrial applications .

Q. What methodologies address conflicting data on BTMAC’s catalytic efficiency in large-scale syntheses?

Batch vs. continuous-flow systems yield divergent results due to mass transfer limitations. Computational fluid dynamics (CFD) modeling paired with kinetic studies (e.g., time-resolved FT-IR) can identify optimal mixing rates and catalyst loading (typically 0.5–2 mol%) to reconcile discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.